![molecular formula C24H30MnN2O8 B10837738 Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol CAS No. 478020-50-7](/img/structure/B10837738.png)

Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

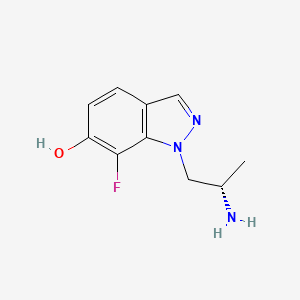

EUK-207 is a synthetic compound that mimics the activity of superoxide dismutase and catalase, enzymes that play crucial roles in protecting cells from oxidative stress. It belongs to the class of salen manganese complexes and has shown potential in mitigating oxidative damage in various biological systems .

Preparation Methods

The synthesis of EUK-207 involves the preparation of a salen ligand, which is then complexed with manganese. The general synthetic route includes the condensation of salicylaldehyde with a diamine to form the salen ligand, followed by the addition of manganese acetate to form the final complex . Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

EUK-207 undergoes several types of chemical reactions, primarily involving its antioxidant properties. It can participate in redox reactions where it mimics the activity of superoxide dismutase and catalase, neutralizing reactive oxygen species such as superoxide radicals and hydrogen peroxide . Common reagents used in these reactions include hydrogen peroxide and superoxide radicals, and the major products formed are water and oxygen .

Scientific Research Applications

Chemistry: As a catalytic antioxidant, it is used in studies involving oxidative stress and redox biology.

Biology: It has shown protective effects in cellular models of oxidative damage, including human intestinal microvascular endothelial cells and cochlear cells

Medicine: EUK-207 has been investigated for its potential to mitigate radiation-induced damage, age-related hearing loss, and other oxidative stress-related conditions

Mechanism of Action

EUK-207 exerts its effects primarily through its antioxidant activity. It mimics the activity of superoxide dismutase and catalase, enzymes that neutralize reactive oxygen species. By reducing oxidative stress, EUK-207 helps protect cells from damage and promotes cellular repair mechanisms . The molecular targets and pathways involved include the reduction of superoxide radicals and hydrogen peroxide, as well as the modulation of redox-sensitive signaling pathways .

Comparison with Similar Compounds

EUK-207 is part of a broader class of salen manganese complexes, which include compounds such as EUK-134, EUK-189, and EUK-418 . Compared to these compounds, EUK-207 has shown unique properties in specific models of oxidative stress. For example, it has been found to be more effective than EUK-189 in mitigating radiation-induced renal injury . The similar compounds in this class share the common feature of mimicking superoxide dismutase and catalase activities but may differ in their bioavailability, stability, and specific applications .

Properties

CAS No. |

478020-50-7 |

|---|---|

Molecular Formula |

C24H30MnN2O8 |

Molecular Weight |

529.4 g/mol |

IUPAC Name |

acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol |

InChI |

InChI=1S/C22H26N2O6.C2H4O2.Mn/c25-21-17-3-1-5-19(21)29-13-11-27-9-10-28-12-14-30-20-6-2-4-18(22(20)26)16-24-8-7-23-15-17;1-2(3)4;/h1-6,15-16,25-26H,7-14H2;1H3,(H,3,4); |

InChI Key |

NGJPLJCFYTTYBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CN=CC2=C(C(=CC=C2)OCCOCCOCCOC3=CC=CC(=C3O)C=N1)O.[Mn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)

![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)

![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)

![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)

![2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10837684.png)

![3-[[4-(4-Fluorophenoxy)benzenesulfonyl]-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid](/img/structure/B10837708.png)

![5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole](/img/structure/B10837715.png)

![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)

![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)